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Compound of Interest

Compound Name:
Phosphonothioic acid, O,O-diethyl

ester

CAS No.: 999-01-9

Cat. No.: B3059414

Get Quote

Executive Summary & Chemical Identity
-Diethyl phosphonothioate (CAS: 999-01-9) is a critical organophosphorus intermediate used in
the synthesis of agrochemicals, flame retardants, and flotation agents.[1][2] Often referred to
as diethyl thiophosphite, it exists in a tautomeric equilibrium that heavily influences its solubility
and reactivity.

IUPAC Name:

-Diethyl phosphonothioate (or

-Diethyl thiophosphonate)[1][3][4]

Molecular Formula:

[5]

Molecular Weight: 154.17 g/mol [5]

Physical State: Colorless to pale yellow liquid with a characteristic pungent odor.
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Core Solubility Characteristic: Highly soluble in organic solvents (chlorinated, aromatic, polar

aprotic); hydrolytically unstable in water.

Tautomeric Implications
Understanding the solubility of this compound requires acknowledging its tautomerism. In

neutral organic solvents, the equilibrium overwhelmingly favors the thiono form (

), which dictates its solvation shell.

Solubility Profile & Solvent Compatibility
The following data summarizes the solubility behavior of

-diethyl phosphonothioate across standard solvent classes. Data is synthesized from synthetic
protocols (e.g., Atherton-Todd reactions, Michaelis-Becker alkylations).

Quantitative Solubility Matrix
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Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Notes

Chlorinated
Dichloromethane

(DCM), Chloroform
Excellent

Primary choice for

extraction and low-

temp reactions. High

miscibility due to

dipole-dipole

interactions.

Aromatic
Toluene, Benzene,

Xylene
Excellent

Preferred for reflux

conditions.

-interactions stabilize

the hydrophobic ethyl

groups.

Polar Aprotic
Acetonitrile (MeCN),

THF, DMF
Excellent

Critical for Reactivity.

Promotes ionization of

the P-H bond in the

presence of base,

favoring nucleophilic

substitution.

Alcohols Ethanol, Methanol Good

Soluble, but risky.

Potential for

transesterification or

solvolysis if

acidic/basic catalysts

are present.

Aliphatic Hexane, Pentane Moderate

Miscible, but phase

separation may occur

at low temperatures or

with high

concentrations of

impurities.

Aqueous Water Incompatible Hydrolysis Risk.

Slowly hydrolyzes to
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diethyl phosphoric

acid and

.

Critical Insight: The "Ambident" Solvent Effect
As a Senior Application Scientist, I must highlight that solubility is not just about dissolution; it is

about directing reactivity.

In Non-Polar Solvents (Toluene): The molecule remains largely in the neutral

form, suitable for radical additions.

In Polar Aprotic Solvents (MeCN/DMF): Upon deprotonation by a base (e.g., DBU or

), the solvent stabilizes the resulting anion

.

Hard Solvents favor the "Hard" Oxygen center.

Soft Solvents favor the "Soft" Sulfur center (S-alkylation).

Mechanistic Visualization
The following diagram illustrates the relationship between solvent choice, tautomeric

equilibrium, and the resulting chemical pathways.
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Caption: Solvent influence on the reactivity landscape of O,O-diethyl phosphonothioate. Polar

solvents facilitate anionic pathways, while non-polar solvents preserve the neutral species for

radical chemistry.

Experimental Protocols
Protocol A: Solvent Selection for S-Alkylation (Synthesis
of Phosphorothioates)
Objective: Maximize solubility of the salt form to ensure rapid reaction with alkyl halides.

Selection: Choose Acetonitrile (MeCN) (anhydrous).

Reasoning: MeCN dissolves both the organic phosphonothioate and the organic base

(e.g., Triethylamine or DBU), while supporting the dissociation of the resulting salt.

Dissolution Step:

Charge reaction vessel with
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-diethyl phosphonothioate (1.0 equiv).

Add MeCN (10 mL per gram of substrate).

Observation: Solution should be clear and colorless.

Activation:

Add Base (e.g.,

or DBU).

Note: If using inorganic bases (

), solubility may decrease; adding a phase transfer catalyst (e.g., TBAI) or switching to
DMF is recommended.

Protocol B: Solubility Determination (Saturation Method)
Objective: Determine precise solubility limits for process scale-up.

Preparation: Add 1.0 g of

-diethyl phosphonothioate to a 20 mL scintillation vial.

Titration: Add the target solvent in 100

L aliquots under constant agitation (vortexing) at 25°C.

Endpoint: Record the volume required to reach a clear, single-phase solution.

Validation: Cool the solution to 0°C for 1 hour. Check for phase separation or oiling out

(common in aliphatic hydrocarbons).

Safety & Handling (Solvation Risks)
Hydrolysis: In wet solvents (especially ethers or chlorinated solvents not stabilized), the

compound hydrolyzes to release Hydrogen Sulfide (

), a toxic gas. Always use anhydrous solvents.
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Thermal Stability: Solutions in high-boiling solvents (e.g., Xylene) are stable up to 120°C, but

prolonged heating above 150°C can cause thiono-thiol rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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